molecular formula C25H19FN2O2S B4558070 N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B4558070
M. Wt: 430.5 g/mol
InChI Key: SZJLIZMXVKIOMN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is 430.11512719 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches and Structural Units : Aryl carboxamides serve as crucial structural units in numerous biologically active compounds. Research by Tagat et al. (2002) highlights the synthesis of mono- and difluoronaphthoic acids, demonstrating methodologies for synthesizing fluorinated naphthoic acids, which are pivotal in developing compounds with enhanced biological activities. This work underpins the synthetic flexibility and utility of fluorinated aryl carboxamides in pharmaceutical chemistry (Tagat et al., 2002).

  • Electrochromic and Electrofluorescent Materials : The study by Sun et al. (2016) on electroactive polyamides incorporating bis(diphenylamino)-fluorene units, derived from similar core structures, indicates the potential of these compounds in developing materials with dual-switching electrochromic and electrofluorescent properties. This research points to applications in smart windows, displays, and sensors, where the reversible modulation of optical properties is crucial (Sun et al., 2016).

Biological Interactions and Applications

  • Antibacterial and Herbicidal Activities : Kos et al. (2013) investigated the antibacterial and herbicidal activities of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, revealing how modifications at the naphthalene core can lead to compounds with significant biological activities. This study suggests the therapeutic and agricultural potential of compounds structurally related to N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Kos et al., 2013).

  • Synthesis and Cytotoxic Activity : Deady et al. (2005) focused on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones for their cytotoxic activity against cancer cell lines. Although not directly related to the specified compound, this research underscores the potential of structurally similar carboxamide derivatives in developing anticancer agents, highlighting the importance of structural diversity in medicinal chemistry applications (Deady et al., 2005).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O2S/c26-19-12-3-4-13-20(19)27-24(30)22-18-11-6-14-21(18)31-25(22)28-23(29)17-10-5-8-15-7-1-2-9-16(15)17/h1-5,7-10,12-13H,6,11,14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJLIZMXVKIOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.